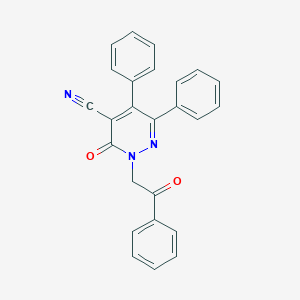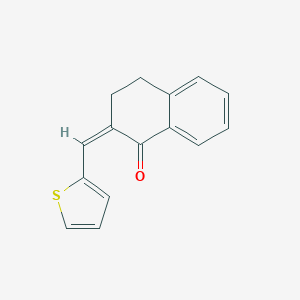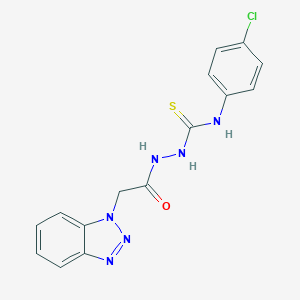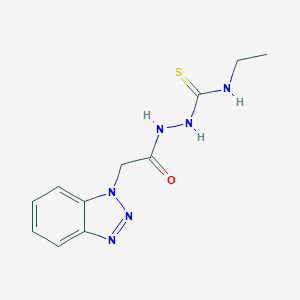
3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile, also known as DPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPC is a pyridazine derivative that has been studied for its unique chemical properties and its ability to interact with biological systems.
Wirkmechanismus
The mechanism of action of 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile is not fully understood. However, studies have shown that 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile can interact with various biological systems, including the Akt/mTOR pathway, which plays a crucial role in cell proliferation and survival. 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile has been shown to have various biochemical and physiological effects. In one study, 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile was found to induce apoptosis in cancer cells by inhibiting the Akt/mTOR pathway. 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile has also been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile in lab experiments is its unique chemical structure, which allows it to interact with biological systems in a specific way. Additionally, 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile has been shown to have low toxicity, making it a potentially safe compound to use in experiments. However, one limitation of using 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile. One potential direction is the investigation of 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile as a potential treatment for cancer. Studies have shown that 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile can induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Another potential direction is the investigation of 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile as an anti-inflammatory agent. 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as a treatment for inflammatory diseases. Additionally, further studies could investigate the potential use of 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile in other fields, such as materials science or catalysis.
Synthesemethoden
The synthesis of 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile involves the reaction of 2-phenylacetylacetone, benzaldehyde, and malononitrile in the presence of ammonium acetate and ethanol. The reaction proceeds through a Michael addition and cyclization to form the pyridazine ring. The final product is obtained through crystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile has been studied for its potential applications in various fields of science. In medicinal chemistry, 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile has been investigated for its potential as an anticancer agent. Studies have shown that 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile can induce apoptosis in cancer cells by inhibiting the Akt/mTOR pathway. 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile has also been studied for its potential as an anti-inflammatory agent. In one study, 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Eigenschaften
Molekularformel |
C25H17N3O2 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
3-oxo-2-phenacyl-5,6-diphenylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C25H17N3O2/c26-16-21-23(19-12-6-2-7-13-19)24(20-14-8-3-9-15-20)27-28(25(21)30)17-22(29)18-10-4-1-5-11-18/h1-15H,17H2 |
InChI-Schlüssel |
VGDZJOXBBCUKAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)C4=CC=CC=C4)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(4-Chlorophenyl)-5,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292948.png)
![5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B292949.png)
![5-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292951.png)
![Benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B292954.png)
![3,7,7-trimethyl-1,4-diphenyl-2,4,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B292957.png)
![3,7,7-trimethyl-1-phenyl-4-thiophen-2-yl-2,4,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B292958.png)
![(5-amino-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone](/img/structure/B292959.png)
![6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292961.png)
![2-(11-Ethyl-15-methyl-9,13-dioxo-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaen-14-yl)acetonitrile](/img/structure/B292964.png)

![2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292967.png)
![3,5-Bis{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B292968.png)

